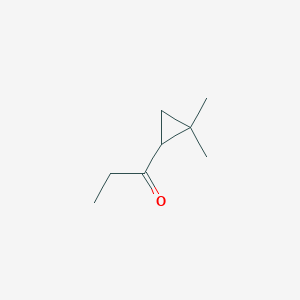

1-(2,2-Dimethylcyclopropyl)propan-1-one

説明

1-(2,2-Dimethylcyclopropyl)propan-1-one is a cyclopropane-containing ketone characterized by a propanone backbone substituted with a 2,2-dimethylcyclopropyl group. Cyclopropane rings are known to confer unique steric and electronic properties, influencing reactivity and stability .

特性

IUPAC Name |

1-(2,2-dimethylcyclopropyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O/c1-4-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQUWBYIAYRFRFB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC1(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20561749 | |

| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50598-47-5 | |

| Record name | 1-(2,2-Dimethylcyclopropyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20561749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1-(2,2-Dimethylcyclopropyl)propan-1-one can be synthesized through several methods. One common approach involves the reaction of 2,2-dimethylcyclopropylmethanol with an oxidizing agent such as pyridinium chlorochromate (PCC) to yield the desired ketone. The reaction is typically carried out under anhydrous conditions to prevent the formation of by-products.

Industrial Production Methods: In an industrial setting, the compound can be produced via catalytic oxidation of 2,2-dimethylcyclopropylmethanol using a suitable catalyst such as platinum or palladium on carbon. This method offers higher yields and can be scaled up for large-scale production.

化学反応の分析

Types of Reactions: 1-(2,2-Dimethylcyclopropyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate (KMnO4).

Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of the corresponding alcohol.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi).

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Compounds with new functional groups replacing the ketone.

科学的研究の応用

1-(2,2-Dimethylcyclopropyl)propan-1-one, a compound with the molecular formula C8H14O, has garnered attention in various scientific research applications due to its unique structural features. This article explores its applications across several domains, including chemistry, biology, medicine, and industry.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its cyclopropyl structure introduces significant ring strain, which can enhance reactivity and facilitate the formation of complex molecules. This compound is often used in the synthesis of pharmaceuticals and agrochemicals, where it can be transformed into various derivatives through oxidation and reduction reactions.

Enzyme Interaction Studies

Research involving this compound has been conducted to explore its effects on enzyme interactions. The compound's unique structure allows it to modulate enzyme activity, which is crucial for understanding metabolic pathways and developing enzyme inhibitors for therapeutic applications .

Pharmaceutical Research

The potential pharmaceutical applications of this compound include its use as a precursor in drug development. Its ability to undergo various chemical transformations makes it suitable for synthesizing new therapeutic agents. Studies have indicated that derivatives of this compound may exhibit antimicrobial properties, making them candidates for further investigation in medicinal chemistry .

Fragrance and Flavoring Agents

In the fragrance industry, this compound is utilized for its distinctive scent profile. Its unique chemical properties allow it to be incorporated into perfumes and flavoring agents, enhancing their olfactory characteristics. This application highlights the compound's versatility beyond traditional chemical research.

Specialty Chemicals Production

The compound is also used in producing specialty chemicals that require specific structural attributes for performance. Its application in formulating materials with desired physical and chemical properties underscores its importance in industrial chemistry .

Case Study 1: Synthesis of Complex Molecules

A study demonstrated the use of this compound as a starting material for synthesizing complex organic compounds. Researchers successfully transformed this ketone into various functionalized derivatives through multi-step synthetic routes, showcasing its utility in organic synthesis .

Case Study 2: Antimicrobial Activity

Another research project investigated the antimicrobial properties of derivatives synthesized from this compound. The study found that certain derivatives exhibited significant antibacterial activity against common pathogens, indicating potential applications in developing new antibiotics .

作用機序

The mechanism of action of 1-(2,2-Dimethylcyclopropyl)propan-1-one involves its interaction with various molecular targets and pathways. As a ketone, it can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of new bonds. The compound’s unique cyclopropyl group can also influence its reactivity and interaction with biological molecules, potentially affecting enzyme activity and metabolic processes.

類似化合物との比較

(a) 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one

- Structure : Features a cyclopropyl group and a 4-chlorophenyl substituent.

- Key Differences : The absence of dimethyl substitution on the cyclopropane reduces steric hindrance compared to the target compound. The electron-withdrawing chlorine on the phenyl ring enhances electrophilicity at the ketone group, increasing reactivity in nucleophilic additions .

- Applications : Used in pharmaceutical intermediates, particularly in synthesizing antidepressants .

(b) 1-(3-Bromo-4-chlorophenyl)propan-1-one

- Structure : Substituted with bromine and chlorine on the phenyl ring.

- Key Differences : The halogenated aryl group increases molecular polarity and oxidative stability. The lack of a cyclopropane ring simplifies the structure but reduces strain-induced reactivity .

- Applications : Intermediate in agrochemical synthesis due to halogen-mediated bioactivity .

(c) rel-1-((1S,3S)-3-Iodo-1-(4-methoxyphenyl)-2,2-dimethylcyclopropyl)ethan-1-one

- Structure : Contains a dimethylcyclopropyl group (similar to the target compound) but with an iodine substituent and methoxyphenyl group.

- The methoxy group enhances solubility in polar solvents .

Data Table: Comparative Properties

生物活性

1-(2,2-Dimethylcyclopropyl)propan-1-one is a synthetic organic compound notable for its unique cyclopropyl structure, which may impart specific biological activities. This article explores the biological activity of this compound, including its potential pharmacological effects, mechanisms of action, and applications in medicinal chemistry.

- Molecular Formula : CHO

- Molecular Weight : 158.25 g/mol

- Structure : The compound features a cyclopropyl ring attached to a propanone moiety, which influences its reactivity and interaction with biological targets.

Table 1: Comparison of Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-(2,2-Dimethylcyclopropyl)butan-1-one | CHO | Contains an additional carbon in the chain |

| 1-(4-Aminomethyl)piperidin-1-yl)propan-2-one | CHNO | Features an aminomethyl group instead of cyclopropyl |

| 1-(2,6-Dimethyl-piperidin-1-yl)-propan-1-one | CHNO | Different piperidine substitution pattern |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The cyclopropyl group provides steric hindrance that can modulate enzyme activity and receptor binding. The propanone moiety can participate in hydrogen bonding and other interactions, influencing the compound's pharmacological effects .

Pharmacological Effects

Preliminary studies suggest that compounds with similar structures exhibit significant pharmacological effects, including:

- Analgesic Properties : Potential to relieve pain through modulation of pain pathways.

- Anti-inflammatory Effects : May inhibit pro-inflammatory mediators and pathways.

Research indicates that this compound may interact with specific receptors or enzymes involved in these processes. For instance, studies have shown that similar compounds can inhibit cyclooxygenase (COX) enzymes, which are critical in inflammatory responses .

Study on Analgesic Activity

A study investigated the analgesic properties of structurally related compounds. The results indicated that certain derivatives exhibited significant pain relief in animal models, suggesting that this compound could possess similar effects. The mechanism was hypothesized to involve inhibition of COX enzymes and modulation of neurotransmitter release .

Anti-inflammatory Research

Another study focused on the anti-inflammatory potential of cyclopropane derivatives. The findings revealed that these compounds could significantly reduce levels of pro-inflammatory cytokines in vitro. This suggests that this compound may also exert anti-inflammatory effects by targeting similar pathways.

Applications in Medicinal Chemistry

Due to its unique structure and potential biological activity, this compound is being explored for various applications:

Q & A

Q. What are the recommended synthetic routes for 1-(2,2-Dimethylcyclopropyl)propan-1-one, and how do reaction conditions influence cyclopropane ring stability?

Methodological Answer: The synthesis of cyclopropane-containing ketones often involves [2+1] cycloaddition or alkylation strategies. For example, cyclopropane rings can be stabilized using strong bases (e.g., KOtBu in aprotic solvents like DMSO) to prevent ring-opening side reactions during nucleophilic substitutions or eliminations . A plausible route for this compound could involve:

Cyclopropanation : Reacting a pre-formed cyclopropane precursor (e.g., 2,2-dimethylcyclopropane carboxylic acid derivatives) with a propanone moiety.

Protection/Deprotection : Use of tert-butyl or silyl ethers to protect reactive ketone groups during cyclopropane formation.

Optimization : Temperature control (< 0°C) and inert atmospheres (N₂/Ar) minimize thermal decomposition of the strained cyclopropane ring.

Key Consideration : Cyclopropane stability is highly sensitive to steric and electronic effects. For instance, bulky substituents (e.g., 2,2-dimethyl groups) enhance ring stability by reducing torsional strain .

Q. How can researchers characterize the stereochemical configuration of the cyclopropane ring in this compound?

Methodological Answer: Stereochemical analysis of the cyclopropane ring requires a combination of techniques:

- X-ray Crystallography : Direct determination of ring geometry and substituent orientation (e.g., cis/trans isomerism) .

- NMR Spectroscopy :

- ¹H NMR : Vicinal coupling constants (J values) between cyclopropane protons indicate dihedral angles and ring strain.

- NOESY/ROESY : Cross-peaks between methyl groups and cyclopropane protons reveal spatial proximity, confirming substituent arrangement.

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict optimized geometries and compare experimental vs. theoretical NMR/IR data .

Example : For structurally similar compounds like 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, X-ray data confirmed the cyclopropane ring’s planar geometry .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of the ketone group in this compound?

Methodological Answer: Quantum chemical methods and machine learning models can predict reactivity:

- Reactivity Indices : Fukui functions (computed via DFT) identify nucleophilic/electrophilic sites on the ketone group .

- QSPR Models : Quantitative Structure-Property Relationship (QSPR) models correlate molecular descriptors (e.g., LUMO energy, polar surface area) with reaction rates in nucleophilic additions or reductions.

- Neural Networks : Training on datasets of similar cyclopropane ketones (e.g., 1-(4-Methoxyphenyl)ethan-1-one) predicts regioselectivity in reactions like Grignard additions .

Case Study : For 1-Chloro-2,2-dimethylpropane, QSPR models accurately predicted its hydrolysis kinetics based on steric parameters .

Q. Are there contradictions in reported spectral data for similar cyclopropane-containing ketones, and how can they be resolved?

Methodological Answer: Contradictions often arise from:

- Solvent Effects : Dielectric constants influence NMR chemical shifts. For example, DMSO-d₆ vs. CDCl₃ can shift cyclopropane proton signals by 0.2–0.5 ppm.

- Tautomerism : Keto-enol tautomerism in α,β-unsaturated ketones (e.g., 1-(3-Methoxyphenyl)-2,2-dimethylpropan-1-one) may lead to misinterpretation of IR carbonyl stretches .

Q. Resolution Strategies :

- Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) that cause signal splitting.

- Isotopic Labeling : ¹³C-labeled ketones clarify coupling patterns in complex spectra .

Example : In 1-Cyclopropyl-2-methylpropan-1-amine hydrochloride, discrepancies in NH proton signals were resolved via deuterium exchange experiments .

Q. What strategies optimize the yield of this compound in multi-step syntheses involving sensitive intermediates?

Methodological Answer: Optimization involves:

Intermediate Stabilization :

- Use low-temperature (-78°C) lithiation to prevent cyclopropane ring opening.

- Additives like HMPA enhance solubility of organometallic intermediates .

Purification :

- Flash chromatography with silica gel (hexane/EtOAc gradient) separates cyclopropane derivatives from byproducts.

- Crystallization in non-polar solvents (e.g., pentane) improves purity.

In Situ Monitoring : ReactIR or LC-MS tracks reactive intermediates (e.g., enolates) to adjust reaction times .

Case Study : For 1-(2,4-Dihydroxyphenyl)-3-phenylpropan-1-one, thionyl chloride in ethanol suppressed ketone racemization, improving yield to >80% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。